N-Acetyl-ornithine
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Overview
Description
N-Acetyl-ornithine is a derivative of the amino acid ornithine, which plays a crucial role in the urea cycle and the biosynthesis of arginine. It is an intermediate in the metabolic pathway that converts glutamate to ornithine and subsequently to arginine. This compound is involved in various biological processes, including nitrogen metabolism and the regulation of polyamine levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Acetyl-ornithine can be synthesized through the acetylation of ornithine. The process involves the reaction of ornithine with acetic anhydride or acetyl chloride in the presence of a base such as pyridine. The reaction typically occurs at room temperature and yields this compound as the primary product .
Industrial Production Methods
Industrial production of this compound often involves microbial fermentation. Specific strains of bacteria, such as Escherichia coli, are genetically engineered to overproduce ornithine, which is then acetylated to form this compound. This method is advantageous due to its sustainability and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-ornithine undergoes various chemical reactions, including:
Hydrolysis: Catalyzed by acetylornithine deacetylase, resulting in the formation of ornithine and acetate.
Carbamoylation: Catalyzed by N-acetylornithine carbamoyltransferase, leading to the formation of N-acetylcitrulline.
Common Reagents and Conditions
Hydrolysis: Requires water and the enzyme acetylornithine deacetylase.
Carbamoylation: Involves carbamoyl phosphate and the enzyme N-acetylornithine carbamoyltransferase.
Major Products
Hydrolysis: Produces ornithine and acetate.
Carbamoylation: Produces N-acetylcitrulline.
Scientific Research Applications
N-Acetyl-ornithine has several scientific research applications:
Mechanism of Action
N-Acetyl-ornithine exerts its effects primarily through its role in the urea cycle and polyamine biosynthesis. It is converted to ornithine by the enzyme acetylornithine deacetylase, which then participates in the biosynthesis of arginine and polyamines. These processes are crucial for nitrogen metabolism and the regulation of cellular growth and differentiation .
Comparison with Similar Compounds
Similar Compounds
Ornithine: A precursor to N-Acetyl-ornithine and plays a central role in the urea cycle.
N-Acetylcitrulline: Formed from this compound through carbamoylation.
Arginine: Synthesized from ornithine and involved in protein synthesis and nitrogen metabolism.
Uniqueness
This compound is unique due to its dual role in both the urea cycle and polyamine biosynthesis. Unlike ornithine, which is primarily involved in the urea cycle, this compound also serves as a key intermediate in the biosynthesis of polyamines, which are essential for cellular growth and differentiation .
Properties
Molecular Formula |
C7H14N2O3 |
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Molecular Weight |
174.20 g/mol |
IUPAC Name |
2-acetamido-5-aminopentanoic acid |
InChI |
InChI=1S/C7H14N2O3/c1-5(10)9-6(7(11)12)3-2-4-8/h6H,2-4,8H2,1H3,(H,9,10)(H,11,12) |
InChI Key |
JRLGPAXAGHMNOL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(CCCN)C(=O)O |
Origin of Product |
United States |
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